Product packaging for Lithium metaborate(Cat. No.:CAS No. 13453-69-5)

Lithium metaborate

Cat. No.: B077498
CAS No.: 13453-69-5
M. Wt: 50.8 g/mol
InChI Key: NNOIVVAUKOEOFY-UHFFFAOYSA-N
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Description

Lithium metaborate is a specialized inorganic flux of critical importance in analytical chemistry and materials science research. Its primary application lies in sample preparation for techniques such as X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) spectroscopy. The compound functions by forming low-temperature, stable borate glasses when fused with a wide range of refractory oxides, silicates, and other inorganic materials. This fusion process effectively dissolves the sample into a homogeneous glass bead or solution, making it possible to accurately analyze elemental composition with minimal loss of volatile elements and reduced matrix effects. Beyond analytical chemistry, this compound serves as a key precursor in the synthesis of novel borate-based materials and as a flux in single-crystal growth. Its unique properties, including its specific borate anion geometry and lithium ion mobility, are also of interest in the development of solid-state electrolytes for battery research. This high-purity reagent is characterized by its consistent performance, low trace metal background, and ability to produce clear, stable fusions, making it an indispensable tool for precise and reliable geochemical, metallurgical, and environmental analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BHLiO2 B077498 Lithium metaborate CAS No. 13453-69-5

Properties

CAS No.

13453-69-5

Molecular Formula

BHLiO2

Molecular Weight

50.8 g/mol

IUPAC Name

lithium;oxido(oxo)borane

InChI

InChI=1S/BHO2.Li/c2-1-3;/h2H;

InChI Key

NNOIVVAUKOEOFY-UHFFFAOYSA-N

SMILES

[Li+].B(=O)[O-]

Isomeric SMILES

[Li+].B(=O)[O-]

Canonical SMILES

[Li].B(=O)O

Other CAS No.

13453-69-5

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

12007-60-2 (Parent)

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Lithium Metaborate

Established Synthetic Routes for Lithium Metaborate (B1245444) Compounds

The production of lithium metaborate can be achieved through several well-established methods, each offering distinct advantages in terms of purity, crystal structure, and scalability.

Solid-State Reaction Techniques Employing Lithium Carbonate and Boric Acid

Li₂CO₃ + 2H₃BO₃ → 2LiBO₂ + CO₂ + 3H₂O

The process typically involves intimately mixing stoichiometric amounts of the reactants and heating them in a crucible, often made of platinum to prevent contamination. The mixture is gradually heated to temperatures in the range of 600-900°C google.com. A pre-heating step at a lower temperature, such as 300°C, is often employed to initiate the decomposition of boric acid and allow for a more controlled reaction google.com. The reaction proceeds through the decomposition of boric acid to form boron trioxide (B₂O₃), which then reacts with lithium carbonate. To ensure a complete and homogenous reaction, the mixture may be subjected to intermediate grinding and compaction at various temperature intervals during the heating process google.com. This solid-state sintering method is a common route for producing polycrystalline this compound powder google.com.

ReactantFormulaMolar Ratio
Lithium CarbonateLi₂CO₃1
Boric AcidH₃BO₃2

Aqueous Phase Reaction Approaches

This compound can also be synthesized through reactions in an aqueous medium. While less detailed in some literature, this approach generally involves the reaction of a lithium source, such as lithium hydroxide (B78521) (LiOH), with boric acid in water yildiz.edu.tr. The resulting solution can then be processed to crystallize the desired this compound product. One of the primary advantages of aqueous phase reactions is the potential for better control over stoichiometry and homogeneity at lower temperatures compared to solid-state methods.

Recrystallization from water at ambient temperatures is a key step in obtaining specific hydrate (B1144303) forms of this compound guidechem.comchemicalbook.com. For instance, dissolving anhydrous this compound in water and allowing it to crystallize at room temperature yields this compound octahydrate guidechem.comchemicalbook.com.

Hydrothermal Synthesis and Crystal Growth of this compound

Hydrothermal synthesis is a powerful technique for producing high-quality single crystals of various materials, including certain phases of this compound. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures. Notably, the γ-phase of this compound (γ-LiBO₂) can be synthesized under hydrothermal conditions dtic.mildtic.mil.

In a typical hydrothermal process for γ-LiBO₂, a nutrient material, such as lithium tetraborate (B1243019) (Li₂B₄O₇), is dissolved in a mineralizer solution, often a dilute solution of lithium hydroxide (LiOH), within a sealed autoclave dtic.mil. By establishing a temperature gradient between different zones of the autoclave, the dissolved material is transported and crystallizes in a cooler region. For example, γ-LiBO₂ has been observed to be the stable phase at temperatures between 350°C and 550°C under these conditions dtic.mil. This technique offers the advantage of producing crystals with low defect concentrations due to the relatively low growth temperatures compared to melt growth methods dtic.mil.

Hydrate Formation and Thermal Dehydration Pathways of this compound

This compound is known to form several hydrated compounds, with the degree of hydration being dependent on the crystallization conditions. The thermal behavior of these hydrates has been a subject of detailed investigation.

Formation and Recrystallization of this compound Octahydrate (LiBO₂·8H₂O)

When this compound is crystallized from an aqueous solution at or near room temperature, the most common hydrate formed is this compound octahydrate (LiBO₂·8H₂O) guidechem.comchemicalbook.com. This compound is a stable, crystalline solid under ambient conditions. The formation of the octahydrate is a crucial consideration in aqueous synthesis routes, particularly when the anhydrous form is the desired end product. Slow cooling of a saturated aqueous solution of lithium tetraborate can sometimes lead to the undesired precipitation of metastable this compound octahydrate google.com.

Investigation of Intermediate Hydrate Phases (e.g., LiBO₂·2H₂O) during Thermal Dehydration

The thermal dehydration of this compound octahydrate proceeds through a series of intermediate hydrate phases. When LiBO₂·8H₂O is heated, it first dehydrates to a lower hydrate, this compound dihydrate (LiBO₂·2H₂O), at temperatures below 100°C chemicalbook.com. This dihydrate is reported to be stable up to approximately 140°C chemicalbook.com.

Further heating above 190°C leads to the formation of other poorly crystalline phases with lower water content, designated as LiBO₂·xH₂O, where x can be 0.3 or 0.5 chemicalbook.com. The complete removal of water to obtain anhydrous monoclinic α-LiBO₂ requires significantly higher temperatures, typically around 600°C chemicalbook.com. The dehydration process can be complex, involving the formation of amorphous phases before the final crystallization of the anhydrous product researchgate.net.

Hydrate FormFormulaDehydration Temperature RangeProduct(s)
OctahydrateLiBO₂·8H₂O< 100°CLiBO₂·2H₂O
DihydrateLiBO₂·2H₂OStable up to ~140°CLower hydrates (e.g., LiBO₂·xH₂O, x=0.3/0.5)
Lower HydratesLiBO₂·xH₂O> 190°CAnhydrous α-LiBO₂
Anhydrousα-LiBO₂Formed at ~600°C-

Characterization of Anhydrous this compound Products from Dehydration

The transformation of hydrated this compound into its anhydrous form is a process involving multiple stages, resulting in products whose characteristics are defined by the thermal history of the material. A suite of analytical techniques is employed to understand the structural and physical properties of the anhydrous product.

Thermoanalytical methods, such as Differential Thermal Analysis (DTA), are fundamental in observing the energetic changes that occur upon heating. Following the complete dehydration of this compound dihydrate, an exothermic DTA peak is observed at approximately 750 K, which corresponds to the crystallization of the β-LiBO₂ phase. researchgate.net

X-Ray Diffraction (XRD) is the primary tool for identifying the crystalline phases of the anhydrous product. High-temperature powder XRD studies show that upon further heating, a phase transition from β-LiBO₂ to the monoclinic α-LiBO₂ form occurs between 800–900 K. researchgate.net Anhydrous monoclinic α-LiBO₂ can be obtained by baking at 600 °C. researchgate.net The α-LiBO₂ structure consists of infinite chains of BO₃ triangles linked by Li–O bonds. researchgate.net Some studies note that the phase designated as β-LiBO₂ may correspond to the α-LiBO₂ form observed at 600 °C. azom.com In certain dehydration processes, an amorphous or glassy phase may form before crystallization occurs. researchgate.netwikipedia.org

Spectroscopic techniques provide insight into the molecular structure. High-temperature Raman spectroscopy has been used to study the microstructure of this compound from room temperature up to 1673 K. These studies reveal a significant phase transition at approximately 1123 K, where the structure of endless chains of BO₃ triangles transforms into rings of (B₃O₆)³⁻. chemicalbook.com Fourier-transform infrared spectroscopy (FT-IR) is also utilized to monitor the dehydration process and characterize the resulting anhydrous phases. researchgate.net

The table below summarizes the crystallographic data for the well-characterized α-LiBO₂ phase. researchgate.netazom.com

Table 1: Crystallographic Data for α-Lithium Metaborate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n (or P2₁/c)
a 5.838 Å - 5.8473 Å
b 4.348 Å - 4.3513 Å
c 6.449 Å - 6.4557 Å
β 115.08° - 115.12°

Optimization of Reaction Conditions and Precursor Influence in this compound Synthesis

The synthesis of this compound with desired properties necessitates precise control over reaction conditions and a thorough understanding of how precursors and additives influence the outcome.

Effects of Temperature and Pressure on Product Formation

Temperature is a critical parameter governing the phase of the final this compound product. As established through thermal analysis, the anhydrous form crystallizes from an amorphous state into β-LiBO₂ at around 750 K. researchgate.net A subsequent, irreversible phase transition to the more stable α-LiBO₂ polymorph occurs in the 800–900 K temperature range. researchgate.net This α-phase is the form typically obtained when baking hydrated precursors at temperatures around 600 °C. researchgate.net High-temperature Raman spectroscopy indicates a further microstructural change at approximately 1123 K. chemicalbook.com The melting point of α-LiBO₂ has been precisely measured at an onset temperature of 1101.4 ± 0.6 K. researchgate.net

Pressure also plays a significant role in the phase formation of this compound. While α-LiBO₂ is the stable atmospheric pressure form, a high-pressure, metastable γ-LiBO₂ phase can be synthesized. This conversion is achieved by applying a pressure of 15 kbar to α-LiBO₂ at a temperature of 950 °C within a lithium chloride (LiCl) flux. mdpi.com The resulting γ-LiBO₂ phase is the densest known form in the LiBO₂ system. mdpi.com

Table 2: Temperature and Pressure Induced Phase Transitions in this compound

Initial Phase Final Phase Temperature Pressure Notes
Amorphous β-LiBO₂ ~750 K Atmospheric Crystallization post-dehydration researchgate.net
β-LiBO₂ α-LiBO₂ 800 - 900 K Atmospheric Phase transition researchgate.net
α-LiBO₂ γ-LiBO₂ 950 °C 15 kbar High-pressure synthesis in LiCl flux mdpi.com

Role of Modifying Agents and Impurities in Synthetic Protocols

In the context of this compound synthesis and application, modifying agents are substances that facilitate a reaction or impart specific properties to the product. For instance, in the high-pressure synthesis of the γ-LiBO₂ phase, lithium chloride (LiCl) is used as a flux, providing a medium in which the transformation from the α-phase can occur. mdpi.com In the application of this compound as a flux for creating fused beads for spectrochemical analysis, small quantities of non-wetting agents like lithium bromide (LiBr) or lithium iodide (LiI) are sometimes added as mold and crucible release agents. chemicalbook.com

Impurities present during synthesis can have a significant impact on the final product's quality, potentially leading to undesired effects on crystallization and performance. google.com For applications such as X-ray fluorescence (XRF) analysis, the purity of the this compound flux is paramount, as any contaminants will be fused into the sample bead and can lead to significant errors in the analytical results. azom.com Studies on related lithium borate (B1201080) compounds, such as lithium bis(oxalate)borate (LiBOB), have shown that impurities like lithium oxalate (B1200264) can hinder solubility and negatively affect performance. researchgate.net Likewise, the presence of moisture can lead to the decomposition of the salt. researchgate.net Therefore, synthetic protocols for high-purity this compound must focus on minimizing metallic and anionic impurities as well as water content.

Methodologies for Preparing Ultra-High Purity this compound for Research Applications

Research applications, particularly in analytical chemistry for trace element analysis, demand this compound of exceptionally high purity (e.g., >99.99%). A common method to achieve this involves a carefully controlled aqueous synthesis followed by a multi-step dehydration process. researchgate.net

The synthesis begins by dissolving lithium hydroxide monohydrate in high-purity water at a temperature between 80–100 °C. Boric acid is then slowly added to this solution with continuous stirring until it is fully dissolved and the solution is clear. After filtration to remove any insoluble matter, the filtrate is held at a temperature between 80–110 °C, and a small percentage (1-3% by weight) of lithium borate seed crystals is added to induce controlled crystallization. The reaction is allowed to proceed for a period ranging from 30 minutes to 5 hours. researchgate.net

Following the reaction, the solution is cooled to 30–60 °C and stirred for up to 3 hours to allow for complete crystal growth. After settling, the crystalline product is separated from the mother liquor via centrifugation and washed. The final and critical step is the dehydration of the moisture-containing crystals. A gradient drying technology is employed, which involves heating the material through a series of increasing temperatures. For example, a sequence might involve baking at 120 °C, 160 °C, 260 °C, and finally at 550 °C for several hours at each stage. This controlled, gradual heating process removes both surface moisture and water of crystallization without causing decomposition or forming undesirable amorphous phases. researchgate.net

This methodology yields an anhydrous this compound product with a purity exceeding 99.99%, suitable for the most demanding research and analytical applications. researchgate.net Commercially available ultra-high purity (99.995+%) this compound is often supplied as pre-fused, anhydrous, non-hygroscopic vitreous beads with controlled particle size.

Crystallographic and Structural Elucidation of Lithium Metaborate Polymorphs

Polymorphic Forms of Anhydrous Lithium Metaborate (B1245444)

Anhydrous lithium metaborate can be synthesized by heating its hydrated forms to temperatures above 600°C. chemicalbook.com The resulting α-LiBO₂ is the stable phase under ambient conditions. rsc.org A transition to the denser, metastable γ-LiBO₂ phase can be induced under conditions of high pressure and high temperature. wikipedia.orgaip.org

The α-polymorph of this compound is the form stable at ambient temperature and pressure. rsc.org Its structure has been determined through X-ray diffraction, revealing a complex and interesting arrangement.

The crystal structure of α-LiBO₂ belongs to the monoclinic system. chemicalbook.comchemicalbook.com It is characterized by the space group P2₁/c (No. 14). chemicalbook.commaterialsproject.orgresearchgate.net Different studies have reported slightly varying lattice parameters, which is common in crystallographic analysis. The table below summarizes these findings.

ParameterValue (Materials Project) materialsproject.orgValue (Zachariasen, 1964) chemicalbook.comValue (Theoretical Study) ndsu.edu
a 5.77 Å5.838 Å5.85 Å
b 4.36 Å4.348 Å4.35 Å
c 6.37 Å6.449 Å6.45 Å
β 113.56°115.12°115°

The fundamental building block of the α-LiBO₂ structure is the planar trigonal [BO₃]³⁻ group. chemicalbook.commaterialsproject.org In this arrangement, the boron atom is bonded to three oxygen atoms. The B-O bond distances within these trigonal units range from 1.33 to 1.41 Å. materialsproject.org

The lithium ions (Li⁺) are situated in a four-coordinate geometry, bonded to four oxygen atoms. materialsproject.org The Li-O bond lengths are reported to be in the range of 1.93 to 1.97 Å. materialsproject.org There are two distinct sites for the oxygen atoms within the lattice. One oxygen site is bonded to one lithium ion and two boron atoms in a distorted trigonal planar geometry. The other oxygen site is in a four-coordinate environment, bonded to three lithium ions and one boron atom. materialsproject.org The bonding between the lithium and oxygen atoms is considered to be predominantly ionic. researchgate.net

A key feature of the α-LiBO₂ structure is the presence of infinite chains formed by the corner-sharing of the BO₃ trigonal units. wikipedia.orgchemicalbook.comresearchgate.net These endless chains of (BO₂)n⁻ anions extend along the b crystallographic axis. researchgate.netresearchgate.net The lithium ions provide the linkage between these parallel chains, with each lithium atom forming bonds to oxygen atoms from multiple chains. chemicalbook.com Specifically, a lithium atom forms three Li-O bonds with one borate (B1201080) chain and a fourth bond with a neighboring chain, creating a three-dimensional network. chemicalbook.com

The γ-polymorph of this compound is a high-pressure, high-temperature phase. It is metastable under ambient conditions, meaning it can be retained by quenching from the high-pressure/high-temperature state. aip.org

The transformation from the monoclinic α-LiBO₂ to the tetragonal γ-LiBO₂ phase occurs under specific, high-energy conditions. The transition involves a significant rearrangement of the crystal structure, leading to a denser material. chemicalbook.com

The γ-phase is stable at high pressures and temperatures. aip.orgscispace.com Single crystals of γ-LiBO₂ have been successfully synthesized at a pressure of 15 kbar and a temperature of 950°C. chemicalbook.comwikipedia.orgaip.org This transformation can be facilitated by using a lithium chloride (LiCl) flux. chemicalbook.comchemicalbook.com The mechanism of the transition involves the compression of the α-LiBO₂ structure, which leads to a change in the coordination of the boron atoms from trigonal (BO₃) in the α-phase to tetrahedral (BO₄) in the γ-phase. researchgate.netnih.gov The γ-LiBO₂ structure is characterized by a three-dimensional framework of corner-sharing BO₄ and LiO₄ tetrahedra, similar to a zinc-blende-like arrangement. aip.orgresearchgate.net This phase has been synthesized hydrothermally as well, by converting the α-phase or through direct crystallization. researchgate.netcapes.gov.br Interestingly, a phase transformation from α-LiBO₂ to γ-LiBO₂ has also been observed during the process of CO₂ chemisorption. researchgate.net

The lattice parameters for the tetragonal γ-LiBO₂, which crystallizes in the I-42d space group, are a = 4.1961 Å and c = 6.5112 Å. chemicalbook.comaip.orgchemicalbook.com In this structure, all atoms are tetrahedrally coordinated, with B-O bond distances of 1.483 Å and Li-O distances of 1.957 Å. aip.org

Metastable Tetragonal γ-LiBO₂ Crystal Structure

Comparative Structural Analysis of BO₄ Tetrahedra in Tetragonal Phase

The high-pressure polymorph, γ-LiBO₂, crystallizes in a tetragonal system and is stable at pressures around 15 kbar and temperatures of 950 °C. semanticscholar.orgmdpi.com A key structural feature of this phase is the three-dimensional framework built from tetrahedral coordination of boron atoms. semanticscholar.orgmdpi.com Unlike the ambient pressure α-phase which contains trigonal planar [BO₃]³⁻ groups, the γ-phase is composed exclusively of [BO₄]⁵⁻ tetrahedra. semanticscholar.orgmdpi.comresearchgate.net

The structure of γ-LiBO₂ consists of an infinite three-dimensional network of corner-sharing [BO₄] and [LiO₄] tetrahedra. researchgate.net This arrangement is analogous to the zinc-blende structure. researchgate.net In this framework, each boron atom is bonded to four equivalent oxygen atoms, with all B-O bond lengths being 1.48 Å. rsc.org Similarly, each lithium cation is coordinated to four equivalent oxygen anions, with Li-O bond distances of 1.94 Å. rsc.org Each oxygen atom, in turn, is bonded to two lithium cations and two boron cations. rsc.org This highly ordered and densely packed structure contrasts sharply with the chain-like arrangement of the monoclinic α-phase. materialsproject.org

Table 1: Crystallographic Data for this compound Polymorphs

Property α-LiBO₂ (monoclinic) γ-LiBO₂ (tetragonal)
Crystal System Monoclinic Tetragonal
Space Group P2₁/c materialsproject.org I-42d dtic.mil
Boron Coordination Trigonal planar (BO₃) researchgate.netmaterialsproject.org Tetrahedral (BO₄) semanticscholar.orgmdpi.comrsc.org
B-O Bond Distances (Å) 1.33 - 1.41 materialsproject.org 1.48 rsc.org
Li-O Bond Distances (Å) 1.93 - 1.97 materialsproject.org 1.94 rsc.org
Structure Infinite chains of [BO₃] groups semanticscholar.orgmdpi.com 3D framework of [BO₄] and [LiO₄] tetrahedra semanticscholar.orgmdpi.comresearchgate.net

Structural Characteristics of Amorphous Lithium Borate Glasses and Short-Range Order

Amorphous lithium borate glasses, formed by quenching molten mixtures of Li₂O and B₂O₃, lack long-range crystalline order but exhibit a well-defined short-range order (SRO). researchgate.net The fundamental structural units in these glasses are boron-oxygen triangles (BO₃) and tetrahedra (BO₄). capes.gov.br The addition of lithium oxide (Li₂O) as a network modifier to boric oxide (B₂O₃) fundamentally alters the glass structure. scispace.com

The short-range order can be described as a collection of boron-oxygen tetrahedral ([BO₄]⁻) and various triangular units, including those with non-bridging oxygens ([BO₃], [BO₂O]⁻, and [BOO₂]²⁻). capes.gov.br The relative proportions of these structural units are dependent on both the glass composition (the x in xLi₂O-(1-x)B₂O₃) and the temperature. capes.gov.br Studies have shown that an increase in Li₂O content or an increase in temperature promotes the formation of units with non-bridging oxygens. capes.gov.br The lithium ions in the glass are found in two primary environments: one formed by bridging oxygens and another involving non-bridging oxygens. capes.gov.br

Examination of Structural Relationships within the Li₂O–B₂O₃ System and Related Lithium Borates

The Li₂O–B₂O₃ system is host to several crystalline compounds, each with a distinct structure based on the ratio of Li₂O to B₂O₃. This compound (LiBO₂ or Li₂O·B₂O₃) is one of the congruently melting compounds in this system. researchgate.net Another is lithium tetraborate (B1243019) (Li₂B₄O₇ or Li₂O·2B₂O₃), which melts congruently at 917°C. researchgate.net

The structural theme across the Li₂O–B₂O₃ system is the polymerization of borate anions. The degree of this polymerization and the coordination of boron (trigonal vs. tetrahedral) are dictated by the metal-to-boron ratio (N = N_M : N_B). mdpi.com

Boric Oxide (B₂O₃): In its glassy form, it consists of a network of three-coordinated boron atoms in planar BO₃ triangles. scispace.com

This compound (α-LiBO₂): With an N-factor of 1:1, it features infinite chains of [BO₃] triangles. semanticscholar.orgmdpi.com The high-pressure γ-LiBO₂ phase, however, shows that under specific conditions, a fully tetrahedral framework is possible even at this composition. semanticscholar.orgmdpi.com

Lithium Tetraborate (Li₂B₄O₇): This compound has an N-factor of 1:2. Its structure is more complex, containing both BO₃ triangles and BO₄ tetrahedra. materialsproject.org Specifically, the network is composed of two interlocking three-dimensional frameworks, each consisting of diborate groups (two BO₄ tetrahedra sharing a corner). These frameworks are linked by B₂O₇ groups (two BO₃ triangles sharing a corner). materialsproject.org

The transition from pure B₂O₃ to compounds with increasing Li₂O content illustrates a fundamental principle of borate crystal chemistry: the addition of a modifier oxide initially increases the boron coordination number from 3 to 4, leading to more complex, three-dimensional anionic frameworks. As the modifier content increases further, this trend reverses with the creation of non-bridging oxygens, leading to depolymerization of the network. core.ac.uk This relationship governs the physical and chemical properties of the various crystalline and glassy materials within the Li₂O–B₂O₃ system.

Theoretical and Computational Investigations of Lithium Metaborate

Electronic Structure Calculations of Lithium Metaborate (B1245444) Polymorphs

Application of Density Functional Theory (DFT) for Electronic Property Prediction

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic properties of lithium metaborate (LiBO₂) polymorphs, primarily the monoclinic (α-LiBO₂) and tetragonal (γ-LiBO₂) phases. These computational studies are crucial for understanding the fundamental characteristics of the material, which has potential applications in solid-state batteries and nonlinear optics.

DFT calculations, often employing methods like the local-density approximation (LDA) or generalized gradient approximation (GGA) with functionals such as PBE (Perdew–Burke–Ernzerhof), have been successful in predicting the electronic structure of these polymorphs. The CRYSTAL14 software package is one of the tools used for these ab initio calculations. These theoretical approaches allow for the determination of equilibrium crystal lattice parameters, which have shown satisfactory agreement with experimental data.

The application of DFT extends to investigating the impact of lattice defects, such as vacancies, on the electronic and ionic transport properties of LiBO₂. By modeling the formation of lithium, boron, or oxygen vacancies, researchers can predict changes in the electronic density of states and the corresponding effects on lithium-ion mobility. These predictions are vital for designing materials with enhanced ionic conductivity.

Calculation and Analysis of Band Spectra and Density of States

Theoretical studies have successfully calculated the band spectra and the total and partial densities of states (DOS) for both the monoclinic (α) and tetragonal (γ) modifications of this compound. These calculations provide insight into the electronic band structure and the nature of chemical bonding within the crystals.

For α-LiBO₂, the calculated band structure reveals an indirect bandgap. The top of the valence band is primarily formed by the 2p states of oxygen atoms, with some contribution from the 2p states of boron. The bottom of the conduction band is mainly composed of the 2p states of lithium and boron atoms. In contrast, γ-LiBO₂ is predicted to have a direct bandgap. The calculated bandgap for the α-phase is approximately 7.5 eV, which is noted to be smaller than a previously reported value of 8.25 eV. It's important to note that semi-local DFT methods tend to underestimate bandgaps.

The analysis of the partial DOS provides a detailed picture of the contribution of each atomic orbital to the electronic states. In both polymorphs, the oxygen 2p orbitals dominate the upper valence band, highlighting their crucial role in the electronic properties. The differences in the band structures and DOS between the α and γ phases are attributed to the different coordination of boron atoms (trigonal BO₃ in α-phase and tetrahedral BO₄ in γ-phase) and the resulting variations in the short-range order.

Elucidation of Deformation Electron Density Maps and Chemical Bonding Characteristics

Deformation electron density maps, derived from DFT calculations, offer a visual representation of the charge redistribution upon bond formation and provide valuable insights into the nature of chemical bonding in this compound crystals. These maps show the difference between the calculated electron density of the crystal and the superposition of the densities of non-interacting, spherical atoms placed at the same positions.

In both α-LiBO₂ and γ-LiBO₂, the analysis of these maps reveals the characteristics of the chemical bonds. The interaction

Analysis of Lattice Vacancy Formation and its Impact on Ionic Transport

Theoretical Approaches for Enhancing Ionic Conductivity through Vacancy Engineering

Vacancy engineering is a theoretical strategy aimed at improving the movement of lithium ions within the crystal structure of this compound by intentionally creating atomic vacancies. Computational studies, particularly those employing Density Functional Theory (DFT), have explored how different types of vacancies influence ionic conductivity in the monoclinic (m-LBO) and tetragonal (t-LBO) polymorphs of LiBO₂. rsc.org

Research reveals that the impact of vacancies on lithium-ion transport differs significantly depending on the type of vacancy and the crystal polymorph. rsc.orgrsc.org In the monoclinic phase (m-LBO), the presence of oxygen vacancies tends to lower the energy barrier for lithium-ion migration (Eₘ), whereas in the tetragonal phase (t-LBO), oxygen vacancies increase this barrier. rsc.orgrsc.org

Conversely, the introduction of boron vacancies has been shown to be a highly effective strategy for boosting ionic conductivity in both polymorphs. rsc.orgrsc.org Boron vacancies significantly reduce the Li-ion migration energy barrier in both m-LBO and t-LBO, which leads to a notable enhancement in ionic conductivity. rsc.orgresearchgate.net This improvement is attributed to favorable changes in the crystal and electronic structures resulting from the absence of boron atoms. rsc.org These findings suggest that deliberately creating boron vacancies, for instance through controlled neutron irradiation, could be a viable method for improving the performance of LiBO₂-based materials in applications like solid electrolytes. rsc.orgrsc.orgresearchgate.net

Ab initio studies have calculated the formation energies for these vacancies, showing it is more energetically costly to create lithium vacancies in the m-LBO polymorph than in the t-LBO polymorph. rsc.org The formation energy for boron vacancies is the same in both crystal structures. rsc.org

Table 1: Effect of Vacancies on Li-ion Migration Energy Barrier (Eₘ) in LiBO₂ Polymorphs
Vacancy TypeEffect on Eₘ in m-LBOEffect on Eₘ in t-LBOImpact on Ionic Conductivity
Oxygen VacancyLowers Eₘ rsc.orgrsc.orgIncreases Eₘ rsc.orgrsc.orgEnhances in m-LBO, Diminishes in t-LBO
Boron VacancySignificantly Reduces Eₘ rsc.orgrsc.orgSignificantly Reduces Eₘ rsc.orgrsc.orgRemarkably Enhances in Both Polymorphs rsc.orgresearchgate.netarxiv.org

Simulation Methodologies for Understanding Complex Phenomena in this compound Systems

Various simulation methodologies are employed to investigate the complex behaviors of this compound systems, particularly in their amorphous or glass states.

Molecular Dynamics (MD) Simulations: Classical MD is a powerful tool for studying the structure and dynamics of lithium borate (B1201080) glasses. jst.go.jp To accurately model these systems, which can involve thousands of atoms, improved interatomic potential models have been developed. jst.go.jp These models go beyond simple two-body interactions and include three-body potential terms to correctly control structural features like B-O-B bond angles. jst.go.jpjst.go.jp This prevents the formation of unrealistic local structures, such as edge-shared tetrahedra of four-coordinate boron, and allows for the accurate simulation of the ratio of three-coordinate to four-coordinate boron atoms, a key feature of borate glasses. jst.go.jpjst.go.jp Such simulations often start at high temperatures (e.g., 2000-3000 K) to ensure a relaxed, liquid-like state before cooling to form the glass structure. jst.go.jp

Complex Nonlinear Least Squares (CNLS) Analysis: For understanding the electrical properties, Impedance Spectroscopy (IS) is a common experimental technique. iarjset.com The data from IS can be simulated and interpreted using the Complex Nonlinear Least Squares (CNLS) method. iarjset.com This technique involves fitting the experimental impedance data to a mathematical or equivalent circuit model. iarjset.com The CNLS procedure simultaneously adjusts all parameters of the chosen circuit model to find the best possible fit, providing not only the parameter values but also their standard deviations, which indicate the reliability of the fit. iarjset.com This approach has been used to analyze the properties of complex lithium borate glass systems. iarjset.com

Thermodynamic Frameworks: Advanced thermodynamic simulation frameworks, such as the OLI Systems' Mixed-Solvent Electrolyte (MSE) model, are used to predict the behavior of complex, multi-component electrolyte systems that include lithium borates. olisystems.com These simulations are critical for designing and optimizing processes like the hydrometallurgical recycling of lithium-ion batteries, where predicting the yield and purity of recovered materials is essential. olisystems.com

First-Principles Studies of Lithium Metal Borate Compounds as Cathode Materials (Contextual for Li-Borate systems)

First-principles calculations, based on Density Functional Theory (DFT), have been instrumental in evaluating the potential of lithium metal borate compounds (LiMBO₃, where M is a transition metal such as Mn, Fe, or Co) as high-performance cathode materials for lithium-ion batteries. aps.orgjyhuang.idv.tw These computational studies provide fundamental insights into the intrinsic structural, electronic, and electrochemical properties of this class of materials. jyhuang.idv.tw

A key finding from these studies is the prediction of high theoretical energy densities, ranging from 660 to 860 Wh/kg. aps.orgresearchgate.net This is comparable or even superior to established cathode materials like lithium iron phosphate (B84403) (LiFePO₄), which has a theoretical energy density of about 595 Wh/kg. aps.orgresearchgate.net

Another significant advantage identified through simulations is the remarkably low volume change during the charge-discharge cycle (lithium intercalation and deintercalation). aps.orgresearchgate.net For LiMBO₃ (M = Mn, Fe, Co) compounds, the predicted volume change is less than 2%. aps.orgjyhuang.idv.tw This structural stability is highly desirable as it can lead to longer-term cyclability and a better battery lifespan. aps.orgjyhuang.idv.tw

Investigations into lithium mobility indicate the presence of one-dimensional (1D) channels through which lithium ions can diffuse. aps.orgjyhuang.idv.tw While these "zigzag" tunnels have reasonably low activation barriers for Li motion, a potential issue was also identified: Li-M antisite defects. aps.orgjyhuang.idv.tw This occurs when a transition metal ion (M) occupies a lithium site, which can block the 1D diffusion paths and hinder the material's power capability. aps.orgjyhuang.idv.tw This insight suggests that synthesis methods and material engineering, such as nanosizing, are critical for minimizing these defects and achieving high performance. aps.orgjyhuang.idv.tw

Table 2: Predicted Properties of LiMBO₃ (M = Mn, Fe, Co) Cathodes from First-Principles Studies
PropertyPredicted Value / CharacteristicSource
Theoretical Energy Density660–860 Wh/kg aps.orgresearchgate.net
Volume Change During Cycling&lt; 2% aps.orgjyhuang.idv.tw
Li Diffusion PathwayZigzag one-dimensional (1D) tunnels aps.orgjyhuang.idv.twresearchgate.net
Primary Conduction MechanismSmall polaron hopping aps.orgjyhuang.idv.tw
Key ChallengeLi-M antisite defects blocking diffusion paths aps.orgjyhuang.idv.twresearchgate.net

Phase Equilibria and Solution Chemistry of Lithium Metaborate Systems

Solid–Liquid Phase Equilibria in Aqueous Lithium Metaborate (B1245444) Systems

The solubility and phase behavior of lithium metaborate are significantly influenced by the presence of other electrolytes in the aqueous solution. Isothermal dissolution equilibrium methods are commonly employed to investigate these complex multicomponent systems.

LiCl + LiBO₂ + H₂O System: Research conducted at 308 K (35°C) on the ternary system LiCl + LiBO₂ + H₂O identified two different hydrates of this compound: this compound octahydrate (LiBO₂·8H₂O) and this compound dihydrate (LiBO₂·2H₂O). jst.go.jpresearchgate.net The phase diagram at this temperature is characterized by two invariant points, three univariant curves, and three distinct crystallization fields corresponding to LiBO₂·8H₂O, LiBO₂·2H₂O, and lithium chloride monohydrate (LiCl·H₂O). jst.go.jpresearchgate.net

However, at a higher temperature of 323.15 K (50°C), studies show a simpler phase diagram. researchgate.netnist.gov The octahydrate form of this compound is no longer stable, and the system consists of one invariant point, two univariant curves, and two crystallization regions for this compound dihydrate (LiBO₂·2H₂O) and lithium chloride monohydrate (LiCl·H₂O). researchgate.netnist.gov In this system, lithium chloride exhibits a salting-out effect on this compound, reducing its solubility. nist.gov

Li₂SO₄ + LiBO₂ + H₂O System: Similar to the chloride system, the phase equilibria of the Li₂SO₄ + LiBO₂ + H₂O system are temperature-dependent. At 323.15 K (50°C), the system is of a simple co-saturation type with one invariant point where the solution is saturated with both this compound dihydrate (LiBO₂·2H₂O) and lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O). researchgate.netnist.gov The phase diagram features two univariant curves and the two corresponding crystallization fields. researchgate.netnist.gov Lithium sulfate has a significant salting-out effect on this compound, causing its solubility to decrease considerably as the concentration of lithium sulfate increases. nist.gov

At lower temperatures, such as 288.15 K and 298.15 K (15°C and 25°C), the stable hydrate (B1144303) of this compound is the octahydrate form (LiBO₂·8H₂O) instead of the dihydrate. nist.govresearchgate.net

Phase Composition of Ternary this compound Systems at Various Temperatures
SystemTemperature (K)Equilibrium Solid PhasesReference
LiCl + LiBO₂ + H₂O308LiBO₂·8H₂O, LiBO₂·2H₂O, LiCl·H₂O jst.go.jpresearchgate.net
323.15LiBO₂·2H₂O, LiCl·H₂O researchgate.netnist.gov
Li₂SO₄ + LiBO₂ + H₂O288.15, 298.15LiBO₂·8H₂O, Li₂SO₄·H₂O nist.govresearchgate.net
323.15LiBO₂·2H₂O, Li₂SO₄·H₂O researchgate.netnist.gov

Li⁺, K⁺, Na⁺//CO₃²⁻, B₄O₇²⁻ – H₂O System: The study of quaternary systems provides deeper insights into the complex interactions in natural brines. For the similar Li⁺, Na⁺ // CO₃²⁻, B₄O₇²⁻–H₂O quaternary system at 288 K, the phase diagram has been determined through the isothermal equilibrium method. researchgate.net These systems are complex and typically feature multiple invariant points, univariant curves, and crystallization fields for various single and double salts.

Li⁺, Rb⁺, Mg²⁺//Borate (B1201080) – H₂O System: An investigation into the stable phase equilibria of the aqueous quaternary system Li⁺, Rb⁺, Mg²⁺//borate–H₂O at 323 K was conducted using the isothermal dissolution method. researchgate.net The resulting phase diagram consists of one quaternary invariant point, two isothermal dissolution curves, and three crystallization fields corresponding to the single salts Li₂B₄O₇·3H₂O, MgB₄O₇·9H₂O, and RbB₅O₈·4H₂O. researchgate.net

Another related system, LiCl–LiBO₂–Li₂B₄O₇–H₂O, was studied at 308.15 K. semanticscholar.orgresearchgate.net Its phase diagram includes two invariant points, five univariant curves, and four crystallization fields for the salts LiCl·H₂O, LiBO₂·2H₂O, LiBO₂·8H₂O, and Li₂B₄O₇·3H₂O. semanticscholar.orgresearchgate.net

Determination of Invariant Points, Univariant Curves, and Crystallization Fields

The phase behavior of multicomponent salt-water systems is graphically represented by phase diagrams, which map the invariant points, univariant curves, and crystallization fields.

Invariant Points: These are points on a phase diagram where the maximum number of phases coexist in equilibrium. In a quaternary system at a fixed temperature and pressure, an invariant point represents a solution saturated with three different solid salts. For example, in the LiCl–LiBO₂–Li₂B₄O₇–H₂O system at 308.15 K, two such points exist, one saturated with LiCl·H₂O, LiBO₂·2H₂O, and Li₂B₄O₇·3H₂O, and another with LiBO₂·8H₂O, LiBO₂·2H₂O, and Li₂B₄O₇·3H₂O. semanticscholar.orgresearchgate.net

Univariant Curves: These curves represent conditions where the solution is saturated with two solid salts. Along these curves, the composition of the liquid phase changes. The LiCl + LiBO₂ + H₂O system at 323.15 K has two univariant curves, while the LiCl–LiBO₂–Li₂B₄O₇–H₂O system at 308.15 K has five. researchgate.netsemanticscholar.org

Crystallization Fields: These are areas within the phase diagram where only one solid salt is in equilibrium with the saturated solution. The size of a crystallization field is inversely related to the salt's solubility; salts with lower solubility have larger crystallization fields. researchgate.netnist.gov In both the LiCl + LiBO₂ + H₂O and Li₂SO₄ + LiBO₂ + H₂O systems at 323.15 K, this compound dihydrate (LiBO₂·2H₂O) has the largest crystallization region, indicating it has the lowest solubility. researchgate.netnist.gov

Characteristics of this compound Phase Diagrams
SystemTemperature (K)Invariant PointsUnivariant CurvesCrystallization FieldsReference
LiCl + LiBO₂ + H₂O308233 (LiBO₂·8H₂O, LiBO₂·2H₂O, LiCl·H₂O) jst.go.jpresearchgate.net
LiCl + LiBO₂ + H₂O323.15122 (LiBO₂·2H₂O, LiCl·H₂O) researchgate.netnist.gov
Li₂SO₄ + LiBO₂ + H₂O323.15122 (LiBO₂·2H₂O, Li₂SO₄·H₂O) researchgate.netnist.gov
LiCl–LiBO₂–Li₂B₄O₇–H₂O308.15254 (LiCl·H₂O, LiBO₂·2H₂O, LiBO₂·8H₂O, Li₂B₄O₇·3H₂O) semanticscholar.orgresearchgate.net

Influence of Temperature on Phase Equilibria and Hydrate Stability

Temperature is a critical parameter that significantly affects the phase equilibria and the stability of hydrated salts in lithium borate systems. As temperature increases, the solubility of this compound generally increases, and its stable hydrate form can change. nist.gov

A key finding from comparative studies is the transition from this compound octahydrate (LiBO₂·8H₂O) to this compound dihydrate (LiBO₂·2H₂O) with rising temperature.

In the Li₂SO₄ + LiBO₂ + H₂O system, the stable form LiBO₂·8H₂O found at 288.15 and 298.15 K is replaced by LiBO₂·2H₂O at 323.15 K. nist.gov

Similarly, in the LiBO₂−Li₂B₄O₇−H₂O ternary system, the solid phase changes from LiBO₂·8H₂O at 298.15 K to LiBO₂·2H₂O at 323.15 K. researchgate.netresearchgate.netresearchgate.net

In the LiCl + LiBO₂ + H₂O system, the crystallization field for LiBO₂·8H₂O, which exists at temperatures up to 308.15 K, disappears entirely at 323.15 K, leaving only the dihydrate form. nist.gov

This trend indicates that higher temperatures favor the formation of less hydrated this compound salts. This phenomenon is crucial for designing fractional crystallization processes, where temperature control can be used to selectively precipitate desired compounds.

Speciation and Distribution of Boron in this compound Containing Aqueous Solutions

The chemistry of boron in aqueous solutions is complex due to the formation of various polyborate ions. The speciation and distribution of boron are primarily controlled by the solution's pH, total boron concentration, and temperature. nih.govacs.org

In aqueous solutions, this compound contributes to an equilibrium between boric acid (B(OH)₃) and the tetrahydroxyborate ion (B(OH)₄⁻). nih.gov In addition to these monomeric species, several polyborate ions can form, particularly as the total boron concentration increases. These include triborate (B₃O₃(OH)₄⁻) and tetraborate (B1243019) (B₄O₅(OH)₄²⁻) ions. nih.govrsc.org

Studies on complex brine systems like LiCl–LiBO₂–Li₂B₄O₇–H₂O have calculated the distribution of different boron species. researchgate.net The results indicate that the mole fractions of the various boron species are influenced more significantly by the total boron concentration in the solution than by the concentration of other ions like chloride. researchgate.net Pitzer models are often used to calculate the concentrations of different boron species, such as B(OH)₃, B(OH)₄⁻, B₃O₃(OH)₄⁻, and B₄O₅(OH)₄²⁻, and predict their distribution in mixed borate solutions. researchgate.net Understanding this speciation is vital, as it affects the solution's pH and the solubility of different borate minerals. nih.gov

Advanced Analytical Applications and Methodological Research Involving Lithium Metaborate As a Flux

Development of Sample Preparation Techniques via Borate (B1201080) Fusion for Spectrochemical Analysis

Borate fusion is a sample preparation technique where a finely ground sample is mixed with a borate flux, such as lithium metaborate (B1245444), and heated in a platinum-gold crucible to temperatures around 1000°C. reddit.comazom.com This process dissolves the oxidized sample into the molten flux, creating a homogeneous molten glass. azom.com Depending on the subsequent analytical technique, this molten mixture can be poured into a mold to form a solid glass disk for X-ray Fluorescence (XRF) analysis or dissolved in a dilute acid to create a solution for Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) analysis. reddit.com This method is renowned for its ability to achieve complete dissolution of even the most refractory materials, a feat often unattainable with conventional acid digestion. alsglobal.com

Inductively Coupled Plasma (ICP) Analysis (ICP-AES, ICP-MS, ICP-OES)

For ICP analysis, which requires the sample to be in a liquid form, the borate fusion technique is a powerful preparation tool. tamu.edu The molten glass created during fusion is poured into a beaker containing a dilute acid solution, where it dissolves with the aid of agitation. azom.comactlabs.com Lithium metaborate is often preferred for ICP applications due to its lower melting point and ease of crystallization upon contact with an acid solution. iamdrijfhout.com This process ensures the complete decomposition of the sample matrix, which is crucial for accurate multi-elemental analysis. alsglobal.com

This compound fusion is exceptionally effective for the decomposition of refractory and complex geological materials that are resistant to traditional acid digestion methods. alsglobal.com This includes silicate-rich rocks, minerals, ores, and ceramics. s4science.at The high-temperature fusion process breaks down stable crystal lattices, ensuring that elements hosted in resistant minerals like zircon, chromite, and rutile are fully released into the solution. alsglobal.comtamu.edu

The general protocol involves:

Mixing a powdered sample with a this compound-based flux in a platinum crucible. nih.gov

Heating the mixture to temperatures exceeding 1000°C until the flux melts and completely dissolves the sample. alsglobal.com

Pouring the hot, molten bead into a dilute acid solution (commonly nitric acid). actlabs.com

Stirring the solution until the bead is fully dissolved, resulting in a clear, homogeneous liquid ready for ICP analysis. actlabs.com

This complete dissolution avoids the analytical pitfalls of incomplete acid digestion, where refractory mineral phases can remain, leading to the underestimation of certain elemental concentrations. alsglobal.com

A primary advantage of this compound fusion is its ability to produce exceptionally homogeneous solutions suitable for multi-element analysis by techniques like ICP-OES and ICP-MS. s4science.atgeoscienceworld.org By dissolving the entire sample into the molten flux, the original matrix of the sample is eliminated. s4science.at When this molten glass is subsequently dissolved in acid, all constituent elements are uniformly distributed throughout the solution. s4science.atazom.com

This homogeneity is critical for simultaneous multi-element techniques, as it ensures that the portion of the sample introduced into the plasma is representative of the bulk sample. s4science.at The process effectively converts a heterogeneous solid sample into a homogeneous liquid, mitigating matrix effects that can interfere with analytical accuracy. s4science.atazom.com Research demonstrates that this method provides excellent long-term stability for analysis, even with samples containing high concentrations of dissolved solids. s4science.at

Table 1: Typical ICP-OES Instrumental Parameters for Analysis of this compound Fusion Samples. s4science.at
Component/ParameterSetting
NebulizerSeaSpray™
Spray ChamberBaffled Cyclonic
InjectorAlumina (B75360), 1.2 mm bore
TorchSingle-Slot Ceramic
Plasma ViewRadial
RF Power1500 W
Plasma Gas Flow8.0 L/min
Auxiliary Gas Flow0.2 L/min
Nebulizer Gas Flow0.7 L/min

The robustness of the this compound fusion technique allows for its application across a wide range of sample matrices for the determination of trace elements.

Soil and Sediment: Researchers have successfully used lithium borate fusion for the elemental analysis of soil and sediment samples. nih.gov This method ensures the complete dissolution of silicate (B1173343) and oxide minerals commonly found in soils, allowing for accurate quantification of a wide range of elements, including trace metals. nih.govdtic.mil

Graphite (B72142): Traditional methods often struggle with the rapid decomposition of graphite for multi-element analysis. researchgate.netnih.gov A study demonstrated that molten this compound can effectively destroy the structure of graphite in an oxygen environment. researchgate.netnih.gov This led to the development of a method combining fusion at 950°C with ultrasonic extraction for the multi-element determination (Al, Ca, Fe, K, Mg, Mn, Na, P, Si, and Ti) in graphite ore samples by ICP-AES. researchgate.netnih.gov The method was noted for its simple operation, rapid decomposition, and good reproducibility. researchgate.netnih.gov

Plant Material: While wet ashing is common for plant materials, borate fusion can be applied, especially when refractory soil or dust contaminants are present on the plant surface. The complete dissolution ensures that all inorganic constituents, whether from the plant tissue or from contamination, are included in the analysis.

X-ray Fluorescence (XRF) Spectroscopy Sample Preparation

In XRF spectroscopy, sample homogeneity is paramount for achieving accurate and precise results. reddit.com The borate fusion technique is considered a superior method for preparing solid samples because it eliminates inconsistencies arising from particle size and mineralogical effects that can plague other methods like pressed powder pellets. rigaku.com

For XRF analysis, the molten mixture of the sample and this compound flux is cast into a pre-heated mold and allowed to cool, forming a stable, homogeneous glass disk or bead. reddit.comxrfscientific.com This process transforms the crystalline, heterogeneous powdered sample into an amorphous, homogeneous solid. xrfscientific.com

The key steps in this preparation are:

Grinding the sample to a fine powder and mixing it with the flux. xrfscientific.com

Heating the mixture in a platinum crucible at high temperatures (e.g., 900-1200°C) for several minutes until a clear, molten liquid is formed. xrfscientific.com

Pouring the molten mixture into a mold to be cast into a bead. xrfscientific.com

Controlled cooling of the bead to prevent cracking and ensure homogeneity. xrfscientific.com

This glass bead presents a perfectly flat and uniform surface for XRF analysis, minimizing measurement errors and leading to highly reproducible results. xrfscientific.com The technique is widely applied to materials such as cements, rocks, ores, and ceramics. rigaku.comxrfscientific.com

Table 2: Comparison of Sample Preparation End Products for ICP and XRF.
ParameterICP Analysis PreparationXRF Analysis Preparation
FluxThis compound (often preferred) or a mix with Lithium Tetraborate (B1243019). iamdrijfhout.comThis compound, Lithium Tetraborate, or a mixture of both. xrfscientific.com
ProcessFusion followed by dissolution of the molten bead in dilute acid. actlabs.comFusion followed by casting the molten mixture into a mold. xrfscientific.com
Final Sample FormHomogeneous aqueous solution. s4science.atHomogeneous solid glass disk (bead). xrfscientific.com
Key AdvantageEnsures complete dissolution of refractory materials for total elemental analysis. alsglobal.comEliminates particle size and mineralogical effects, providing a perfectly uniform sample. rigaku.com
Strategies for Mitigating Particle Size and Mineralogical Effects

In analytical techniques such as X-ray Fluorescence (XRF) spectrometry, the accuracy of results can be significantly compromised by particle size and mineralogical effects within a sample. xrfscientific.comup.ac.zaup.ac.za The fusion technique, particularly using a lithium borate flux, is a primary strategy to eliminate these interferences. xrfscientific.comup.ac.za The process involves mixing a finely pulverized sample with a flux, such as this compound, and heating it at high temperatures (typically around 1050°C) until the flux melts and completely dissolves the sample. icph.frazom.comxrfscientific.com

This dissolution process breaks down the original crystalline and mineral structures of the sample, creating a homogeneous molten solution. xrfscientific.comup.ac.za Upon cooling, this molten mixture solidifies into a uniform, amorphous glass bead or disc. xrfscientific.comup.ac.zaxrfscientific.com This resulting glass bead is free from the original variations in grain size and mineral composition, presenting a perfectly homogenous sample to the spectrometer. xrfscientific.comup.ac.za911metallurgist.com By transforming the heterogeneous powdered sample into a solid solution (the glass bead), the matrix effects associated with particle size and mineralogy are effectively removed, leading to significantly improved accuracy and precision in XRF analysis. up.ac.zaup.ac.zaicph.fr

Atomic Absorption (AA) Spectrometry Sample Preparation

This compound is a valuable flux for preparing samples for analysis by Atomic Absorption (AA) spectrometry. wikipedia.orgmalvernpanalytical.comiamdrijfhout.com The sample preparation involves a fusion step where the sample is dissolved in molten this compound flux. wikipedia.org The resulting glass from the fusion is readily soluble in dilute acids. usgs.govusgs.gov

The general procedure involves taking the cooled, solidified glass bead from the fusion process and dissolving it in a beaker containing a dilute acid solution, such as nitric acid. iamdrijfhout.comazom.comazom.com This creates a clear, aqueous solution that is suitable for introduction into the AA spectrometer. iamdrijfhout.com This borate fusion method serves as a rapid and effective way to decompose complex samples, particularly silicates and other refractory minerals, into a form suitable for atomic absorption analysis. icph.frusgs.govusgs.gov

Mechanistic Understanding of this compound in Dissolution Chemistry

Reactivity Profiles with Acidic Oxides (e.g., SiO₂, Al₂O₃, Fe₂O₃)

This compound (LiBO₂) is classified as a basic or alkaline flux. up.ac.zadtic.mil As a general principle in fusion chemistry, a basic flux is most effective for dissolving acidic oxides. icph.frwikipedia.orgiamdrijfhout.com Consequently, this compound shows high reactivity with and is an excellent solvent for a range of acidic oxides, including silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and iron(III) oxide (Fe₂O₃). wikipedia.orgchemicalbook.com Its effectiveness extends to other acidic oxides such as TiO₂, P₂O₅, and WO₃. wikipedia.org This property makes pure this compound particularly suitable for the decomposition of silicate minerals and materials with high alumina content. usgs.govusgs.govxrfscientific.com The acidity index (Ai), defined as the ratio of oxygen atoms to metal atoms in an oxide, can be used to select the appropriate flux; acidic oxides like SiO₂ (Ai = 2) are best dissolved by the basic this compound flux. icph.fr

Synergistic Effects in Mixed Lithium Borate Flux Systems (e.g., LiBO₂ and Li₂B₄O₇)

In practice, mixtures of this compound (LiBO₂) and lithium tetraborate (Li₂B₄O₇) are frequently used as fusion fluxes to leverage the properties of both compounds. wikipedia.orgxrfscientific.com This combination creates a synergistic effect, allowing for the effective dissolution of a broader range of sample compositions, including those with both acidic and basic oxides. wikipedia.orgdtic.mil Lithium tetraborate is an acidic flux, which is effective at dissolving basic oxides (e.g., CaO, MgO). icph.frwikipedia.orgiamdrijfhout.com By mixing it with the basic this compound, a "universal" flux can be created. xrfscientific.com

These mixed fluxes can also have a lower melting point compared to pure lithium tetraborate (920-930°C), which can be advantageous for the fusion process. up.ac.zarigaku.comazom.com The ratio of the two borates is adjusted based on the nature of the sample being analyzed. For instance, a mixture of 35.3% lithium tetraborate and 64.7% this compound is considered a universal flux for alumino-silicates. xrfscientific.comxrfscientific.com Another common mixture is a 50:50 ratio of the two fluxes, which is suitable for general-purpose analysis of pH-neutral samples like alumina. xrfscientific.comazom.com For samples that are more basic, a higher proportion of lithium tetraborate is used, such as a 66% lithium tetraborate and 34% this compound mixture. xrfscientific.comglcalloys.co.uk

Common Lithium Borate Mixed Flux Compositions and Applications
LiBO₂ Content (%)Li₂B₄O₇ Content (%)Sample TypeReference
1000Acidic oxides (e.g., silicates) xrfscientific.com
6535General purpose for acidic oxides glcalloys.co.uk
64.735.3Universal flux for alumino-silicates xrfscientific.com
5050General purpose for neutral samples (e.g., alumina) xrfscientific.com
3466Moderately acidic flux for basic oxides glcalloys.co.uk

Optimization of Fusion Parameters (e.g., Flux-to-Sample Ratios, Melting Temperature, Time)

The success of sample dissolution using this compound flux depends on the careful optimization of several key parameters, including the flux-to-sample ratio, melting temperature, and fusion time.

Flux-to-Sample Ratio: The ratio of flux to sample is a critical parameter that affects the complete dissolution of the sample and the reduction of matrix effects. up.ac.za Ratios can vary widely depending on the sample type and analytical requirements. A common recommendation is a 10:1 flux-to-sample ratio to ensure complete dissolution. azom.comdtic.mil However, other ratios are also used; for example, ratios of 3:1 and 6:1 have been successfully employed for the dissolution of soil samples. dtic.mil For certain materials like magnesite and dolomite, a flux consisting of 57% lithium tetraborate and 43% this compound has been used. up.ac.za

Melting Temperature: The fusion process must be carried out at a temperature sufficient to melt the flux and dissolve the sample. This compound has a melting point of approximately 845-849°C. wikipedia.orgxrfscientific.com The fusion is typically performed at temperatures well above this, often in the range of 1000°C to 1100°C, to ensure the melt is fluid and the reaction proceeds quickly. azom.comdtic.milalsglobal.com Precise temperature control is essential for repeatable and accurate results. azom.com911metallurgist.com

Time: The duration of the fusion needs to be long enough to ensure complete sample dissolution but not so long as to cause significant volatilization of elements or the flux itself. rigaku.com Typical fusion times range from 5 to 10 minutes, followed by a dissolution step in acid that can take 4 to 8 minutes. azom.com For certain applications, such as the extraction of cosmogenic nuclides, longer extraction times of around 3 hours at temperatures near 1050°C may be employed. copernicus.org

Optimized Fusion Parameters for this compound
ParameterTypical Range/ValueNotesReference
Flux-to-Sample Ratio3:1 to 10:1Higher ratios ensure complete dissolution but increase dilution. azom.comdtic.mil
Melting Temperature1000°C - 1100°CWell above the LiBO₂ melting point of ~849°C to ensure fluidity. azom.comdtic.milalsglobal.com
Fusion Time5 - 10 minutesDependent on sample type and mass. Longer times may be needed for refractory materials. azom.com
Extraction Time (Geochronology)~3 hoursSpecialized protocol for complete release of specific nuclides. copernicus.org

Specialized Extraction Protocols Utilizing this compound in Geochronology Research

This compound flux plays a crucial role in specialized extraction protocols within the field of geochronology, particularly for the analysis of in situ cosmogenic nuclides like Carbon-14 (¹⁴C). copernicus.org These methods are used to determine the exposure age of rock surfaces.

In this application, a degassed this compound (LiBO₂) flux is used to dissolve a purified quartz sample. copernicus.orgcopernicus.org The process is conducted in a controlled, ultra-high-purity oxygen atmosphere within a fully automated extraction and analysis system. copernicus.orgcopernicus.org The fusion occurs at high temperatures, typically around 1050°C for approximately 3 hours, to ensure the complete release of the in situ-produced ¹⁴C from the quartz mineral lattice. copernicus.org This is often preceded by a lower-temperature combustion step (e.g., 1 hour at 500°C) to remove any atmospheric or organic carbon contamination. copernicus.org The released carbon is then evolved as CO₂, which is subsequently purified, measured, and converted to graphite for analysis by Accelerator Mass Spectrometry (AMS). copernicus.org The use of reusable 90% Platinum / 10% Rhodium combustion boats has been shown to heat more evenly than single-use alumina boats, leading to lower and more consistent procedural blanks. copernicus.orgcopernicus.org

Application in In Situ Cosmogenic ¹⁴C Processing Systems

This compound plays a critical role as a flux in the extraction of in situ cosmogenic ¹⁴C from quartz samples, a key process in dating landscape surfaces and studying geological erosion rates. openrepository.com The methodology leverages the ability of this compound to dissolve the quartz matrix at temperatures below its melting point, thereby releasing the trapped carbon for analysis. core.ac.uk This process is integral to fully automated systems designed for the extraction, purification, and graphitization of in situ ¹⁴C for accelerator mass spectrometry (AMS). elsevierpure.com

The fundamental procedure involves heating the quartz sample in the presence of a degassed this compound flux within an ultra-high-purity oxygen atmosphere. copernicus.orgcopernicus.org This occurs after a preliminary lower-temperature combustion step aimed at removing atmospheric and organic ¹⁴C contamination. copernicus.orgcopernicus.org The use of this compound facilitates the fusion of the quartz sample, allowing for the liberation of cosmogenic ¹⁴C, which is then oxidized to CO₂, cryogenically collected, purified, and converted to graphite for AMS measurement. openrepository.com

Methodological research has focused on optimizing various parameters to ensure quantitative isotopic yields while minimizing procedural blanks and isolating the sample from atmospheric ¹⁴C. copernicus.orgcopernicus.org Studies have investigated the impact of different sample combustion boats, finding that reusable 90% Platinum / 10% Rhodium (Pt/Rh) boats provide more even heating compared to single-use high-purity Al₂O₃ boats. This improved heating reduces the levels and variability of procedural blanks associated with a given this compound flux. copernicus.org The quality of the this compound flux itself is also a crucial factor; switching to a manufacturer providing a higher purity flux has been shown to return procedural blanks to consistently low levels, on the order of (3.4 ± 0.9) × 10⁴ ¹⁴C atoms. copernicus.org

Detailed Research Findings

Recent advancements have led to the development of fully automated stainless-steel systems that incorporate more reliable components and robust software control. copernicus.orgcopernicus.org These systems utilize degassed this compound to dissolve the quartz sample, following procedures that have evolved from earlier designs. elsevierpure.comcopernicus.org Research conducted with these systems provides valuable data on the optimization of extraction protocols.

One key area of investigation has been the sensitivity of extracted ¹⁴C concentrations to the temperature and duration of the combustion and extraction steps. Analysis of the CRONUS-A intercomparison material has yielded specific insights into these parameters. copernicus.org

The following interactive table summarizes the findings on combustion and extraction parameters.

StepDuration (hours)Temperature (°C)OutcomeReference
Combustion1500Consistent with consensus value copernicus.org
Combustion1600Consistent with consensus value copernicus.org
Combustion2600Loss of ~9% of high-temperature ¹⁴C inventory copernicus.org
Extraction31000Incomplete extraction, lower measured concentration copernicus.org
Extraction4.51000Results agreed with nominal value copernicus.org
Extraction31050-1120Results agreed with nominal value copernicus.org

Based on these findings, a preferred technique has been established, consisting of a 1-hour combustion step at 500°C followed by a 3-hour extraction at 1050°C. copernicus.org

The automation of these processes has significantly increased sample throughput. For instance, the Tulane University Carbon Extraction and Graphitization System (TU-CEGS) has demonstrated a nearly order-of-magnitude increase in throughput, processing over 320 samples since its installation with consistent process blank levels. elsevierpure.com

Further research has also extended the application of the this compound flux method to other minerals, such as olivine, to extract in situ ¹⁴C from mafic terrains where quartz is absent. usgs.gov While a stable and reproducible ¹⁴C component could be extracted, measured concentrations were lower than expected, suggesting that factors like crystal lattice composition or the formation of synthetic minerals during the extraction process might trap a portion of the released ¹⁴C. usgs.gov

Materials Science and Engineering Research on Lithium Metaborate

Lithium Metaborate (B1245444) in Advanced Battery Technologies

The unique electrochemical properties of lithium borate (B1201080) compounds make them highly attractive for addressing current challenges in battery technology.

The replacement of flammable organic liquid electrolytes with solid-state alternatives is a critical step toward safer lithium-ion batteries. google.com Lithium borate-based materials are being investigated as potential solid electrolytes. These solid-state electrolytes, containing an anionic framework capable of conducting lithium ions, offer improved mechanical and thermal stability. google.com

Research has focused on developing solid polymer electrolytes (SPEs) composed of a lithium borate salt within a polymer matrix. researchgate.net A novel lithium borate salt, lithium bis(maleic acid) borate (LiBMB), has been shown to exhibit excellent thermal stability and high ionic conductivity. researchgate.net The polymer matrix is typically an amorphous material, which facilitates the movement of lithium ions. researchgate.net In some configurations, solid-state electrolytes with a P-1 triclinic crystal structure have demonstrated lithium-ion conductivity ranging from 10⁻⁴ to 2.0 mS/cm at 300K, with an activation energy of 0.2 to 0.5 eV. google.com The development of borate-based artificial solid-electrolyte interphases (SEI) has also shown promise, creating a glass-crystal bilayer structure that promotes uniform lithium-ion transport and suppresses dendrite growth. nih.gov

Applying a thin, uniform coating of lithium borate, such as lithium metaborate (LiBO₂) or Li₃BO₃, to cathode materials has emerged as an effective strategy to enhance the performance and stability of lithium-ion batteries. researchgate.netlescmeng.aichimicatechnoacta.ru These coatings can significantly improve cycling stability and surface chemical stability without altering the fundamental crystal structure of the cathode material. researchgate.net

The primary function of the borate coating is to act as a protective layer, preventing direct contact between the active cathode material and the electrolyte. researchgate.netgoogle.com This minimizes electrolyte decomposition, a common issue that leads to capacity fading, especially at high voltages and temperatures. lescmeng.aigoogle.com For instance, coating LiNi₀.₅Mn₁.₅O₄ (LNMO) with this compound has been shown to improve full-cell performance and stability. lescmeng.ai Similarly, a Li₃BO₃ coating on LiCoO₂ has been found to increase the discharge capacity and the stability during cycling at elevated rates. chimicatechnoacta.ru The coating also helps in the formation of a more stable solid electrolyte interphase (SEI) layer. google.com

Research has demonstrated tangible improvements in electrochemical performance. A LiNi₀.₈₈Co₀.₀₆Mn₀.₀₃Al₀.₀₃O₂ cathode with a this compound coating delivered an initial discharge capacity of 211.0 mAh g⁻¹ and maintained 87.5% of this capacity after 300 cycles. researchgate.net In another study, a 5% Li₃BO₃ coating on LiCoO₂ resulted in a maximal initial discharge capacity of 185 mAh/g. chimicatechnoacta.ruchimicatechnoacta.ru

Electrochemical Performance of Lithium Borate Coated Cathodes
Cathode MaterialCoating MaterialKey Performance ImprovementReference
LiNi₀.₈₈Co₀.₀₆Mn₀.₀₃Al₀.₀₃O₂This compoundCapacity retention of 87.5% after 300 cycles at 1C. researchgate.net
LiCoO₂Li₃BO₃ (5 mass %)Initial discharge capacity of 185 mAh/g at C/10. chimicatechnoacta.ruchimicatechnoacta.ru
LiNi₀.₅Mn₁.₅O₄ (LNMO)This compound (LBO)Improved cycling stability in full cells. lescmeng.ai
LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NMC)Li₂O∙2B₂O₃Increased discharge capacity retention at -40 °C. chimicatechnoacta.ru

Lithium-sulfur (Li-S) batteries are a promising next-generation technology due to their high theoretical energy density. researchgate.netacs.org However, they face challenges like the dissolution of lithium polysulfides (LiPS) and the low conductivity of the sulfur cathode. acs.org Lithium borate (LBO) glass ceramics are being explored as efficient sulfur hosts to mitigate these issues. acs.orgacs.orgresearcher.life

The crystalline structure of LBO glass-ceramics, composed of boron-oxygen anionic groups and lithium cations, provides a stable three-dimensional network that is beneficial for lithium-ion diffusion. acs.org The presence of boron in the structure can adsorb LiPS through the formation of B–S bonds, which enhances cyclic stability. acs.org This promotes durability and stable charge-discharge cycles. acs.org

When combined with conductive materials like multiwalled carbon nanotubes (CNTs), LBO-CNT/S composites have shown significantly enhanced electrochemical performance. acs.org These composites act as a physical barrier to LiPS, and the synergistic interaction between LBO and CNTs improves conductivity and ion transport. researchgate.netacs.org A composite with a 1:1 mass ratio of LBO glass ceramic and CNTs delivered a high initial capacity of 837.3 mAh g⁻¹ and maintained a discharge capacity of 554.4 mAh g⁻¹ after 150 cycles, demonstrating a low capacity fade. researchgate.net

Nonlinear Optical (NLO) Applications of Borate Systems (Contextual to Lithium Borates)

Borate crystals, including lithium borates, are vital materials in the field of nonlinear optics (NLO). kns.orgmdpi.com Their utility stems from a combination of a wide transparency range, particularly in the ultraviolet (UV) and deep-UV regions, a high laser damage threshold, and good chemical and mechanical stability. mdpi.comrsc.org The NLO properties of borate crystals are closely linked to their atomic structure, specifically the arrangement of borate anionic groups. mdpi.comrsc.org

The fundamental building blocks of borate structures are planar (BO₃)³⁻ triangles and tetrahedral (BO₄)⁵⁻ groups. mdpi.com The arrangement and packing of these units, especially the co-parallel alignment of BO₃ triangles, are the primary source of the large second-harmonic generation (SHG) coefficients and birefringence observed in these materials. rsc.org Lithium borate systems such as LiB₃O₅ (LBO) and Li₃B₅O₈(OH)₂ are prominent examples of high-quality NLO crystals. rsc.orgoptica.org For instance, Li₃B₅O₈(OH)₂ exhibits an SHG value about 1.5 times that of the widely used NLO crystal KDP (KH₂PO₄) and is transparent down to 190 nm, making it suitable for deep-UV applications. rsc.org The introduction of an alkali metal like lithium into the borate structure is a promising strategy for designing new UV-NLO materials. rsc.org

Nonlinear Optical Properties of Select Lithium Borate Crystals
CrystalKey NLO PropertyPotential ApplicationReference
LiB₃O₅ (LBO)High second-harmonic generation (SHG) coefficients.Frequency conversion, high harmonic generation. mdpi.comoptica.org
Li₃B₅O₈(OH)₂SHG ~1.5x that of KDP; transparent down to 190 nm.Deep-ultraviolet (DUV) coherent radiation generation. rsc.org
Li₂B₄O₇ (doped)Enhanced NL refraction index with nanoparticle inclusion.Optical limiting devices. worldscientific.com

Research on Lithium Borate Compounds in Neutron Detection Applications (Contextual to Lithium Borates)

Lithium borate compounds, particularly lithium tetraborate (B1243019) (Li₂B₄O₇), are highly promising materials for use as scintillators in neutron detection. mdpi.comresearchgate.netresearchgate.net Their effectiveness arises from the high thermal neutron capture cross-sections of the naturally occurring isotopes ¹⁰B (σ ≈ 3935 barns) and ⁶Li (σ ≈ 940 barns). mdpi.comresearchgate.net When a neutron is captured, energetic daughter products are released, which in turn create electron-hole pairs in the material, leading to luminescence (scintillation). mdpi.com

The key nuclear reactions are:

¹⁰B + n → ⁷Li + ⁴He + γ (predominantly)

⁶Li + n → ³H + ⁴He

The efficiency of neutron detection can be significantly enhanced by enriching the lithium borate material with ⁶Li and ¹⁰B isotopes. mdpi.comresearchgate.net Lithium borate is also advantageous due to its wide bandgap, transparency to the emitted scintillation photons, and stability against moisture and temperature changes. researchgate.net Research has also explored doping lithium borate glasses with activators like transition metal oxides or rare-earth elements to modify and improve the luminescence spectrum and efficiency. kns.orgmdpi.com Other compounds like cerium-doped lithium gadolinium borate (Li₆Gd(BO₃)₃) are also being investigated for their potential in neutron scintillation detection. iaea.org

Lithium Borate Glasses and Composites for Energy Storage Applications

Beyond their specific roles as electrolytes and coatings, lithium borate glasses and composites are being developed for broader energy storage applications. acs.orgdoi.org These materials are attractive due to their low cost, ease of fabrication, and good chemical and mechanical stability. acs.org

Lithium borate glass-ceramics are being investigated as cathode materials themselves or as matrices to host other active materials. acs.orgdoi.org For example, the inclusion of different crystalline phases within a lithium borate glass-ceramic system can enhance Li⁺ ion transfer, making the material suitable for lithium-ion batteries. doi.org Composites formed by combining lithium borate glass ceramics with materials like multiwalled carbon nanotubes (CNTs) are being used to create advanced cathodes. acs.org These composites leverage the ion-conducting properties of the glass-ceramic and the electronic conductivity of the carbon nanotubes. acs.org This approach aims to develop cost-effective and efficient electrode designs for the next generation of energy storage devices. researchgate.netacs.org

Advanced Characterization Techniques Applied to Lithium Metaborate Research

Spectroscopic Analysis of Lithium Metaborate (B1245444) Compounds and Glasses

Spectroscopy is a fundamental tool for probing the atomic and molecular level characteristics of lithium metaborate. Different spectroscopic techniques offer complementary information about bonding, structural units, and defects.

FTIR spectroscopy is extensively used to identify the functional groups and the network structure of lithium borate (B1201080) glasses by analyzing the vibrational modes of the boron-oxygen framework. The introduction of a network modifier like lithium oxide (Li₂O) into a boron oxide (B₂O₃) glass network causes significant structural changes, primarily the conversion of three-coordinated boron atoms (BO₃) into four-coordinated boron atoms (BO₄). nih.goviaea.org This conversion is readily tracked by FTIR.

The infrared spectra of lithium borate materials are typically analyzed in three main regions:

1200-1500 cm⁻¹: This region is dominated by the B-O stretching vibrations of trigonal BO₃ units. iaea.orgarcjournals.org Specific bands around 1252 cm⁻¹ and 1356 cm⁻¹ are assigned to the B-O stretching in various borate groups. arcjournals.org

800-1200 cm⁻¹: The appearance and growth of bands in this region indicate the formation of tetrahedral BO₄ units. iaea.org For instance, a band around 1100 cm⁻¹ is attributed to the stretching of BO₄ structural units. arcjournals.org

600-800 cm⁻¹: Bands in this range are generally assigned to the bending vibrations of B-O-B linkages within the borate network. iaea.orgnih.gov

Research on xLi₂O·(1-x)B₂O₃ glasses has shown that as the lithium oxide content increases, tetraborate (B1243019) and subsequently diborate groups are formed, each with characteristic vibrational frequencies. iaea.org Detailed studies have identified specific vibrational modes, as summarized in the table below.

Wavenumber (cm⁻¹)AssignmentReference
~1356Asymmetric stretching of B-O bonds in trigonal BO₃ units arcjournals.org
~1252B-O stretching vibrations in linkages between different borate groups arcjournals.org
~1100Stretching of BO₄ structural units arcjournals.org
~935B-O stretching of distorted-trigonal BO₃ units nih.gov
~770B-O-B bending vibrations of BO₃ and BO₄ structural units arcjournals.org
~690B-O-B linkage vibrations nih.gov
~500B-O-B bonds bending vibrations arcjournals.org
~415Li-O bond vibrations arcjournals.org

This table presents a summary of FTIR band assignments for lithium borate glasses based on cited research findings.

Raman spectroscopy is a powerful complementary technique to FTIR for studying the structure of lithium borate glasses. It is particularly sensitive to the symmetric stretching vibrations of borate superstructural units. A key feature in the Raman spectra of borate glasses is a sharp, intense peak associated with the ring-breathing mode of boroxol rings (B₃O₆), which are common in pure B₂O₃ glass. warwick.ac.ukresearchgate.net

The addition of Li₂O disrupts these boroxol rings and leads to the formation of other structural motifs, such as triborate, tetraborate, and metaborate groups. nih.govwarwick.ac.uk Raman spectroscopy can quantify the relative concentrations of these different structural units. researchgate.net For example, studies on alkali borate glasses show that metaborate compounds are characterized by specific sharp bands corresponding to metaborate rings and "loose" BO₄ tetrahedra. eie.gr

High-temperature Raman studies on lithium borate melts have revealed that a dynamic equilibrium exists between different structural units. As temperature increases, the fraction of four-coordinated boron (N₄) decreases, indicating a transformation from BO₄ tetrahedra back to BO₃ units with non-bridging oxygens. researchgate.net The primary vibrational modes observed in Raman spectra of lithium borate glasses are summarized below.

Wavenumber (cm⁻¹)AssignmentReference
~810Characteristic formation of the boroxol ring nih.gov
650-900 (mid-freq)Vibrations associated with various superstructural groupings researchgate.net
1200-1650 (high-freq)Stretching vibrations of fundamental structural units (BO₃, BO₄) researchgate.net
606, 545 (in Cs-metaborate)Attributed to metaborate rings and "loose" BO₄ tetrahedra, respectively eie.gr

This table highlights key Raman spectral regions and assignments for borate glasses, providing insight into their structural composition.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the very top surface (typically <10 nm) of a material. stinstruments.comwikipedia.org For this compound and related compounds, XPS provides crucial information about surface purity, contamination, and chemical modifications.

An XPS analysis of high-purity lithium tetraborate (Li₂B₄O₇), a closely related compound, identified the expected major elements of boron (B), oxygen (O), and the minor element lithium (Li). aip.org The analysis also detected surface carbon (C), a common atmospheric contaminant. aip.org The principal photoelectron lines measured provide quantitative data on the surface's elemental ratios. aip.org

In the context of lithium-ion batteries where borate-based materials can be part of the electrolyte or electrode, XPS is instrumental in analyzing the solid electrolyte interphase (SEI). researchgate.netresearchgate.net It can identify the chemical composition of this layer, revealing the presence of species like lithium carbonate (Li₂CO₃) and various organic lithium compounds that form during battery cycling. researchgate.net

ElementPhotoelectron LineSignificance in Lithium Borate AnalysisReference
BB 1sConfirms the presence of boron and its chemical state (e.g., in BO₃/BO₄) aip.org
OO 1sConfirms the presence of oxygen and its bonding environment (e.g., B-O) aip.org
LiLi 1sConfirms the presence of lithium and its chemical state aip.org
CC 1sTypically indicates surface contamination from atmospheric exposure aip.org

This table outlines the primary elements and their core-level spectra analyzed by XPS for lithium borate compounds.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It is exceptionally useful for investigating point defects, impurity ions, and the local electronic structure in this compound glasses and crystals. rsc.orgcardiff.ac.uk

In studies of LiBO₂–V₂O₅ mixed conductive glasses, EPR was used to characterize vanadium defect centers. rsc.org At low concentrations of vanadium pentoxide, an isolated V⁴⁺ (S = ½) defect was identified within the LiBO₂ glass matrix. The EPR signal's parameters indicated a distorted octahedral coordination for the vanadium ion. rsc.org At higher concentrations, the signal changed, suggesting electron transfer via a polaron hopping mechanism between vanadium sites. rsc.org

EPR is also used to study radiation-induced defects. In lithium triborate (LiB₃O₅) crystals, exposure to X-rays creates free electrons and holes, which can be trapped at intrinsic defects. optica.org EPR has identified electrons trapped at oxygen vacancies and holes trapped at oxygen ions, either as self-trapped holes or adjacent to lithium vacancies. optica.org Similarly, in copper-doped lithium tetraborate (Li₂B₄O₇), EPR has been used to identify different Cu²⁺ trapped-hole centers and Cu⁰ trapped-electron centers, which are responsible for the material's thermoluminescent properties. unl.edu

Defect / Paramagnetic CenterHost MaterialEPR FindingsReference
V⁴⁺ defect centerLiBO₂–V₂O₅ glassIsolated V⁴⁺ at low concentrations; polaron hopping at high concentrations. rsc.org
Trapped electrons/holesLiB₃O₅ crystalIdentified electrons at oxygen vacancies and holes near lithium vacancies. optica.org
Cu²⁺ and Cu⁰ centersCu-doped Li₂B₄O₇ crystalIdentified specific trapped-hole and trapped-electron centers. unl.edu
Non-bridging oxygen (NBO)Mn-doped Li-borate glassLinked EPR signal at g ≈ 4.2 to NBOs. nih.govnih.gov

This table summarizes key findings from EPR studies on various lithium borate materials, detailing the identified defects and their structural context.

Diffraction and Imaging Techniques for Structural Characterization

Diffraction techniques are indispensable for determining the atomic arrangement within crystalline and amorphous materials, providing a foundational understanding of their structure.

X-ray Diffraction (XRD) is the primary technique for analyzing the crystal structure of materials. For this compound and related compounds, both powder and single-crystal XRD methods are employed.

Amorphous Materials: In the case of lithium borate glasses, XRD patterns exhibit broad, diffuse humps rather than sharp peaks. nih.govacs.org This lack of sharp peaks is the hallmark of an amorphous material, indicating the absence of long-range atomic order, though short-range order exists. acs.org

Crystalline Materials: For crystalline this compound, XRD produces a unique pattern of sharp diffraction peaks. The positions and intensities of these peaks serve as a fingerprint for the specific crystalline phase. By comparing the experimental pattern to standard patterns in databases, such as those from the International Centre for Diffraction Data (ICDD), the material's crystal structure can be confirmed. google.commetu.edu.tr For example, XRD has been used to verify the synthesis of crystalline this compound and lithium tetraborate. google.com

Phase Identification: XRD is also crucial for identifying crystalline phases that form when a glass is heat-treated (crystallized). In studies of modified lithium borate glasses, XRD has identified the formation of new crystalline phases like lithium aluminum boron oxide (Li₂(AlB₅O₁₀)) or lithium tetraborate upon crystallization, confirming the role of modifiers in the glass structure. nih.govacs.org

The technique is also used to examine the effect of dopants on the host crystal structure and to determine the purity of synthesized phosphor materials. metu.edu.tr

Scanning Electron Microscopy (SEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and microstructure of materials at high magnifications. batterypowertips.commetengr.com In the context of this compound research, SEM provides detailed images of particle size, shape, and distribution, which are crucial for understanding its behavior in various applications. nanoscience.com

The technique operates by scanning a focused beam of high-energy electrons over a sample's surface. carleton.edu The interactions between the electrons and the sample generate various signals, including secondary electrons, which are primarily used to create images of the surface topography. carleton.edu Backscattered electrons can also be used to reveal contrasts in composition within the sample. carleton.edu

For instance, in the development of materials for lithium-ion batteries, SEM is used to analyze the microstructure of electrodes and separators. nanoscience.com The size and distribution of particles in an electrode, for example, can significantly influence the battery's performance by affecting ionic and electronic transport. nanoscience.com SEM can identify structural defects such as cracks, pores, and dendrites that could lead to battery failure. nanoscience.com

Electron Probe Microanalysis (EPMA) for Compositional Mapping and Solubility Studies

Electron Probe Microanalysis (EPMA), also known as an electron microprobe, is a non-destructive analytical technique used to determine the chemical composition of small volumes of solid materials. wikipedia.org It functions similarly to an SEM but is specifically designed for quantitative elemental analysis. ub.edu The sample is bombarded with a focused electron beam, causing the emission of characteristic X-rays from the elements present. By measuring the wavelengths and intensities of these X-rays, the elemental composition can be precisely determined. wikipedia.org

In the study of this compound as a fusion flux, EPMA is invaluable for understanding the solubility of various oxides within the flux. up.ac.za By creating compositional maps, researchers can visualize the distribution of elements within a fused sample on a microscopic scale. ub.eduup.ac.za This allows for the identification of different phases and provides insight into the dissolution mechanisms. up.ac.za For example, EPMA has been used to analyze the distribution of elements in oxide/flux specimens, helping to understand how different materials dissolve in lithium borate fluxes. up.ac.za The technique can achieve detection limits down to 100 parts per million for many elements and offers a spatial resolution of a few microns. ub.edu

Thermal Analysis Methods for Phase Transitions and Stability

Thermal analysis techniques are essential for characterizing the behavior of materials as a function of temperature. For this compound, these methods provide critical information on phase transitions, thermal stability, and dehydration processes.

Thermogravimetric Analysis (TGA) for Mass Loss and Dehydration Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. worldoftest.com This technique is particularly useful for studying processes that involve mass loss, such as dehydration and decomposition. worldoftest.com In the study of this compound dihydrate, TGA is used to investigate the kinetics of its thermal dehydration. researchgate.net

The process of converting the recorded mass loss data into kinetic information involves calculating the conversion fraction (α), which represents the extent of the reaction. acs.org The rate of change of the conversion fraction (dα/dt) can then be analyzed to determine kinetic parameters. acs.org Studies on the thermal dehydration of this compound dihydrate have revealed a multi-step process. researchgate.net The initial stage involves the melting of the sample and the formation of a viscous surface layer, followed by a sudden mass loss due to the cracking of this layer. researchgate.net The subsequent dehydration occurs in several distinct steps over a wide temperature range. researchgate.net TGA is also used to assess the thermal stability of anhydrous this compound, as any significant mass loss at high temperatures could indicate volatilization of the flux. researchgate.net

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are two closely related techniques used to detect thermal events such as phase transitions and chemical reactions. labcompare.com DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program, while DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. netzsch.com Both techniques can identify endothermic (heat-absorbing) and exothermic (heat-releasing) processes. worldoftest.com

Electrochemical Characterization Techniques

Electrochemical techniques are vital for evaluating the performance of this compound in applications such as solid-state batteries.

Elemental Analysis Techniques for Compositional Verification

In the comprehensive study of this compound, particularly in thin-film applications, precise determination of its elemental composition and the distribution of its constituent elements is crucial. Electron Recoil Detection (ERD) analysis stands out as a powerful ion beam analysis technique for the quantitative, non-destructive depth profiling of light elements.

Electron Recoil Detection (ERD) Analysis for Light Element Depth Profiling

Electron Recoil Detection (ERD), also known as forward recoil scattering, is an ion beam analysis technique adept at providing quantitative compositional depth profiles, especially for light elements like lithium (Li), boron (B), and oxygen (O). figshare.com The method involves bombarding a sample with an energetic heavy ion beam. wikipedia.org When these incident ions collide with the lighter atoms in the sample, they cause the lighter atoms to be recoiled in a forward direction. wikipedia.orgethz.ch By measuring the energy of these recoiled atoms, it is possible to determine their elemental identity and their original depth within the sample. ethz.ch

A more advanced variant of this technique is Time-of-Flight ERDA (TOF-ERDA), which measures both the energy and the time-of-flight of the recoiled particles. researchgate.net This dual measurement allows for better mass separation and improved depth resolution, making it particularly suitable for the detailed analysis of thin films. figshare.comresearchgate.net

Detailed Research Findings:

In a notable study on lithium borate thin films deposited by atomic layer deposition (ALD), ERD was employed to meticulously verify the film composition. acs.org The research aimed to develop protective coatings for lithium-ion battery electrodes. acs.org For these applications, achieving a film with a composition close to stoichiometric this compound (LiBO₂) is often a key objective.

The ERD analysis was performed on 60 nm thick lithium borate films deposited on a silicon substrate. acs.org The experimental setup utilized a chlorine ion beam to probe the samples. Specifically, a 9.592 MeV ³⁵Cl⁴⁺ ion beam was used for films deposited at 125 °C and 250 °C, with a scattering angle of 40° and a sample tilt of 20°. acs.org For other samples, an 8.013 MeV ³⁵Cl⁴⁺ ion beam was used with a scattering angle of 40° and a sample tilt of 15°. acs.org

The analysis provided detailed atomic percentages of lithium, boron, and oxygen as a function of the deposition temperature. The results demonstrated that at a deposition temperature of 125 °C, the film composition was 23.5 at. % Li, 22.2 at. % B, and 48.8 at. % O. acs.org This composition yields a Li/B ratio of 1.06 and a B/O ratio of 0.45, which closely approximates the theoretical ratios of 1.0 and 0.5 for pure this compound (LiBO₂). acs.org

As the deposition temperature was increased, the ERD analysis revealed changes in the film's stoichiometry. At 300 °C, the Li/B ratio increased to 1.37 and the B/O ratio to 0.53. acs.org This suggests that at higher temperatures, the resulting film is likely a mixture of this compound (LiBO₂) and a more lithium-rich phase. acs.org The ERD depth profiles, available as supporting information in the study, confirmed the distribution of these elements throughout the thin film. acs.orgacs.org

The following interactive data tables summarize the compositional data obtained from the ERD analysis of lithium borate thin films at different deposition temperatures.

Table 1: Elemental Composition of Lithium Borate Films via ERD Analysis

Deposition Temperature (°C) Li (at. %) B (at. %) O (at. %)
125 23.5 22.2 48.8
300 - - -

Data for 300°C was not fully provided in the source.

Table 2: Atomic Ratios in Lithium Borate Films Calculated from ERD Data

Deposition Temperature (°C) Li/B Ratio B/O Ratio
125 1.06 0.45

These findings underscore the capability of ERD analysis to provide precise compositional verification and depth profiling of light elements in this compound research, which is essential for tailoring the material's properties for specific applications, such as in next-generation lithium-ion batteries. acs.org

Future Research Directions and Emerging Areas in Lithium Metaborate Studies

Exploration of Novel Synthesis Pathways and Tailored Morphologies

The synthesis of lithium metaborate (B1245444) is a mature field, but researchers are exploring new methods to control its physical and chemical properties with greater precision. Future research will likely focus on developing synthesis routes that allow for the creation of lithium metaborate with specific morphologies, such as nanoparticles or thin films. For example, the "Pechini" method has been used to control the crystal size of lithium tetraborate (B1243019) during precipitation, and similar techniques could be adapted for this compound to produce materials with tailored properties for specific applications. nih.gov The ability to produce this compound in various forms will open up new applications in areas like catalysis and advanced materials.

Deepening the Understanding of Structure-Property Relationships through Advanced Theoretical Modeling

Advanced computational modeling is becoming an indispensable tool for understanding the intricate relationship between the atomic structure of this compound and its macroscopic properties. Techniques like Density Functional Theory (DFT) are being used to study the electronic structure and chemical bonding in different phases of this compound. researchgate.net Molecular dynamics simulations are also being employed to investigate the microstructure of lithium borate (B1201080) glasses, providing insights into the local environment of lithium ions and their dynamics. aps.orgresearchgate.neteie.gr These theoretical studies can predict how changes in composition and structure will affect properties like ionic conductivity and thermal stability, guiding the development of new materials with enhanced performance. nih.govnsf.gov For instance, ab initio calculations have been used to study the formation of vacancies in the crystal lattice and their impact on lithium-ion transport. rsc.org

Continued Development of this compound for Next-Generation Energy Storage Solutions

This compound is a promising material for next-generation energy storage solutions, particularly in the development of all-solid-state lithium-ion batteries. justdial.comborates.today Its good ionic conductivity and wide bandgap make it a suitable candidate for use as a solid electrolyte or as a coating for cathode materials. justdial.comsigmaaldrich.com Research is ongoing to improve the performance of this compound in these applications. For example, studies have shown that a this compound coating can significantly improve the electrochemical performance and structural stability of Ni-rich cathode materials. researchgate.net Future work will likely focus on optimizing the composition and structure of this compound-based materials to enhance their ionic conductivity and stability, paving the way for safer and more efficient batteries. acs.orgcip.com.cn The development of composite materials, such as lithium borate glass ceramics combined with carbon nanotubes, is also a promising avenue for creating high-performance cathodes for lithium-sulfur batteries. acs.org

Expanding and Refining Applications in Advanced Analytical Chemistry and Geochronological Dating

This compound is a crucial flux in sample preparation for various analytical techniques, including X-ray fluorescence (XRF), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS). wikipedia.orgmalvernpanalytical.comchemimpex.comxrfscientific.comxrfscientific.com It is particularly effective in dissolving acidic oxides and silicate (B1173343) minerals. fishersci.fichemicalbook.com Future research in this area will likely focus on optimizing fusion protocols and developing new methods for the analysis of challenging samples. researchgate.netperkinelmer.com For example, recent work has focused on improving the this compound fusion technique for the analysis of felsic rocks and the determination of trace elements in contaminated soils. fishersci.fichemicalbook.com

In the field of geochronology, this compound is used in the U-Pb dating of zircon, a mineral commonly used to determine the age of rocks. scholaris.camdpi.com Advancements in this area include the development of new, fully automated systems for in situ cosmogenic 14C extraction from quartz using a this compound flux. copernicus.org These advancements are leading to more precise and accurate dating of geological events. researchgate.net

Investigating Dopant Effects and Composite Material Formations for Enhanced Performance

The properties of this compound can be significantly enhanced by introducing dopants or by forming composite materials. Doping with various elements can alter the material's electronic structure and improve its performance in specific applications. For example, doping lithium tetraborate with elements like copper and silver has been shown to enhance its thermoluminescence properties, making it a more sensitive material for radiation dosimetry. benthamopen.comcapes.gov.briaea.orgmetu.edu.tr

The formation of composite materials is another promising area of research. Combining this compound with other materials can lead to synergistic effects and improved performance. For instance, phosphate (B84403) and borate-based composite interfaces have been shown to enhance the electrochemical stability of single-crystal high-nickel cathodes at high operating voltages. mdpi.com Similarly, lithium borate polycarbonate block copolymer networks have been developed as binders for high-capacity solid-state composite cathodes. researchgate.net Research into the effects of different dopants and the development of novel composite materials will continue to be a key driver of innovation in the field of this compound. elsevier.es

Q & A

Q. How is high-purity lithium metaborate prepared for silicate analysis?

this compound is synthesized by heating lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) at elevated temperatures. C.O. Ingamells (1904) emphasized purifying the product through controlled cooling and recrystallization to remove impurities like unreacted oxides. The flux must be stored in airtight containers to prevent moisture absorption, which compromises reactivity . For XRF applications, ultra-pure this compound (99.995%) is recommended to minimize spectral interference .

Q. What criteria determine the selection of this compound vs. lithium tetraborate for XRF fusion?

The choice depends on sample acidity and target elements. This compound (LiBO₂, melting point 845°C) dissolves acidic oxides (e.g., SiO₂, Fe₂O₃) efficiently, while lithium tetraborate (Li₂B₄O₇, melting point 917°C) is better for basic oxides (e.g., CaO, MgO). Mixed fluxes (e.g., 64.7% LiBO₂ + 35.3% Li₂B₄O₇) balance pH and melting points for complex matrices like iron ore or cement . A 50:50 mixture is often used for neutral alumina samples .

Q. How does this compound affect sample homogeneity in fusion-based methods?

Fusion with this compound eliminates mineralogical matrix effects by forming a homogeneous glass bead. Key parameters include flux-to-sample ratio (typically 10:1), fusion temperature (960–1100°C), and oxidation additives (e.g., LiNO₃) to ensure complete dissolution. Insufficient fusion time or incorrect ratios can lead to crystallization, causing inaccuracies in XRF or ICP-OES results .

Advanced Research Questions

Q. How can experimental discrepancies in this compound’s impact on heat transfer coefficients be resolved?

Studies show this compound reduces nucleation rates in subcooled boiling by forming patchy deposits on heater surfaces, degrading heat transfer by up to 30% . To address contradictions, replicate experiments under controlled conditions (e.g., 200 psi pressure, 30°C subcooling) and quantify deposition patterns using high-speed imaging (e.g., 6000 frames/minute) . Cross-validate with SEM-EDS to correlate deposit morphology (e.g., cluster size) with thermal resistance .

Q. What methodologies optimize this compound-based fusion for rare earth element (REE) analysis in high-ash coal?

For residual REE analysis, fuse post-digestion coal residues with a 1:1.3 Li₂B₄O₇:LiBO₂ mixture at 950°C. This ensures dissolution of refractory minerals (e.g., zircon) while avoiding REE volatilization. Validate with ICP-MS using certified reference materials (CRMs) and correct for matrix effects via internal standards (e.g., Rh or In) .

Q. How do thermodynamic properties of this compound inform high-temperature applications?

Vapor pressure studies (torsion-effusion method) reveal this compound sublimes congruently as LiBO₂(g), with ΔH° sublimation = 86.3 ± 3 kcal/mol at 298 K. This data is critical for modeling deposition in nuclear reactors or designing flux recovery systems. Third-law analysis confirms its stability in mixed-oxide environments up to 1000°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use PPE (gloves, goggles) to prevent skin/eye irritation. Store in dry, airtight containers away from moisture and oxidizers. During fusion, ensure fume hoods capture LiBO₂ vapors, which can form corrosive aerosols. For spills, neutralize with weak acids (e.g., acetic acid) and dispose as hazardous waste .

Methodological Considerations

Q. How to mitigate crystallization in this compound fusion beads?

Add 0.5% LiBr as a flux modifier to lower melt viscosity and inhibit crystallization. Cool beads rapidly (>10°C/min) using platinum molds. For silica-rich samples, pre-oxidize at 600°C for 15 minutes to prevent incomplete dissolution .

Q. What analytical techniques validate this compound’s role in soil contaminant analysis?

Polarized ED-XRF with LiBO₂ fusion detects Cr, As, and Cd at ppm levels in soils. Calibrate using CRMs fused under identical conditions. Cross-check with ICP-MS after HNO₃ dissolution to confirm recovery rates (>95%) .

Q. How to address this compound’s interference in spectroscopic analysis?

For ICP-OES, dilute fused samples 1:1000 with 2% HNO₃ to reduce boron matrix effects. Use matrix-matched standards and collision/reaction cell modes to suppress polyatomic interferences (e.g., ⁴⁰Ar¹¹B⁺ on ⁵¹V⁺) .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility limits for elements in LiBO₂ vs. Li₂B₄O₇?

Discrepancies arise from differences in sample composition and fusion parameters. For example, LiBO₂ excels in dissolving transition metals (e.g., Fe, Ni) but struggles with alkaline earth oxides. Validate solubility via phase diagrams and adjust flux ratios for specific matrices .

Q. How to reconcile variability in deposition effects of this compound in coolant experiments?

Deposition kinetics depend on coolant pH, pressure (e.g., 100–1000 psi), and heater surface roughness. At 5000 ppm LiBO₂ and 1000 psi, Zr-4 clads show 30% heat transfer reduction due to dense Li deposits. Standardize test durations (e.g., 5-day cycles) and surface pretreatment protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.